Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

asymmetric synthesis chiral auxiliary enolate alkylation

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a six-membered cyclic carbamate (oxazinanone) that provides distinct stereoelectronic advantages over five-membered oxazolidin-2-one auxiliaries. Comparative studies confirm higher stereoselectivity in enolate alkylations, making simple analog substitution unreliable. The para-methyl benzoate moiety serves as a protected carboxylic acid for hydrolysis or amide coupling, while the N-aryl oxazinanone core remains stable under Pd-catalyzed cross-coupling, enabling modular library synthesis. Ideal for chiral auxiliary development and bioactive molecule construction.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 1031927-08-8
Cat. No. B1499099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
CAS1031927-08-8
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2CCCOC2=O
InChIInChI=1S/C12H13NO4/c1-16-11(14)9-3-5-10(6-4-9)13-7-2-8-17-12(13)15/h3-6H,2,7-8H2,1H3
InChIKeyLWJAVIFDIUIVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8): Structural and Physical-Chemical Profile


Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8) is a heterocyclic building block featuring a 1,3-oxazinan-2-one core N-linked to a para-substituted methyl benzoate moiety [1]. The compound is a six-membered cyclic carbamate (oxazinanone) derivative with a molecular weight of 235.24 g/mol and molecular formula C₁₂H₁₃NO₄ [1]. Computed descriptors include an XLogP3-AA value of 1.7, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available from multiple research suppliers with typical purities of ≥95% to ≥98% and is intended for research and further manufacturing use only .

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8): Why In-Class Compounds Cannot Be Simply Interchanged


The 1,3-oxazinan-2-one core in methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate confers distinct structural, stereoelectronic, and reactivity properties compared to its five-membered oxazolidin-2-one analogs [1]. The six-membered ring introduces different conformational flexibility, altered N-acyl reactivity profiles, and distinct hydrolytic cleavage pathways relative to the widely employed Evans oxazolidinone auxiliary class [1]. Direct head-to-head comparative studies have demonstrated that oxazinanone-based auxiliaries can achieve higher stereoselectivity in enolate alkylations than the corresponding oxazolidin-2-ones [1], making simple analog substitution problematic for stereocontrolled synthetic applications. Furthermore, the specific N-(4-methoxycarbonylphenyl) substitution pattern on the oxazinanone nitrogen modulates electronic density at the carbamate carbonyl and influences solubility characteristics, differentiating this compound from both unsubstituted oxazinanones and alternative N-aryl derivatives.

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8): Quantitative Differential Evidence


Oxazinanone vs. Oxazolidinone: Quantitative Comparison of Stereoselectivity in Enolate Alkylation

In a direct head-to-head comparison of chiral auxiliary performance, the oxazinanone framework demonstrated quantifiably higher stereoselectivity in enolate alkylation reactions than the structurally analogous Evans oxazolidin-2-one [1]. (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one achieved superior stereocontrol compared to the corresponding oxazolidin-2-one under identical reaction conditions [1].

asymmetric synthesis chiral auxiliary enolate alkylation

Hydrolytic Cleavage Pathway: C6-gem-Dimethyl Substitution Enables Exclusive Exocyclic Cleavage

The oxazinanone framework permits engineered hydrolytic behavior through substitution at the C6 position. gem-Dimethyl substitution at C(6) within the oxazinanone framework facilitates exclusive exocyclic cleavage upon hydrolysis to furnish α-substituted carboxylic acid derivatives while regenerating the parent oxazinanone in good yield [1].

chiral auxiliary hydrolysis protecting group

Six-Membered vs. Five-Membered Cyclic Carbamate: Ring-Size Effects on Conformational Flexibility and Reactivity

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate contains a six-membered 1,3-oxazinan-2-one ring, which differs fundamentally in conformational behavior from five-membered oxazolidin-2-one analogs (e.g., methyl 4-(2-oxooxazolidin-3-yl)benzoate) [1][2]. The additional methylene unit in the oxazinanone ring introduces greater conformational flexibility and alters the spatial orientation of the N-substituent relative to the carbamate carbonyl, which can affect both binding interactions and chemical reactivity.

conformational analysis heterocyclic chemistry structure-activity

N-Aryl Substitution Pattern: Para-Methoxycarbonylphenyl vs. Alternative N-Substituents

The para-methoxycarbonylphenyl substituent on the oxazinanone nitrogen in methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate provides distinct electronic and solubility characteristics relative to other N-substituted oxazinanones [1]. The electron-withdrawing nature of the para-benzoate ester modulates electron density at the carbamate carbonyl, while the methyl ester group contributes to a computed XLogP3-AA value of 1.7 [1], indicating moderate lipophilicity. In contrast, N-Ts (tosyl) protected oxazinan-2-ones used in asymmetric aza-Wacker catalysis exhibit different polarity and reactivity profiles [2].

electronic effects solubility medicinal chemistry

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8): Recommended Research and Industrial Application Scenarios


Synthesis of N-(4-Carboxyphenyl)-Derived Heterocyclic Scaffolds for Medicinal Chemistry

The methyl ester moiety serves as a protected carboxylic acid, enabling facile conversion to N-(4-carboxyphenyl)oxazinanone derivatives upon hydrolysis. This functional handle is valuable for constructing bioactive molecules containing benzoic acid motifs or for further derivatization via amide coupling, as supported by the compound‘s structural features [1].

Precursor for Palladium-Catalyzed Cross-Coupling and Functionalization Reactions

The para-substituted aryl ring provides a platform for further functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed transformations. The oxazinanone core remains stable under many cross-coupling conditions, allowing modular construction of diverse aryl-substituted heterocyclic libraries [1].

Building Block for Chiral Auxiliary Development and Asymmetric Synthesis Methodology

While the commercial compound is achiral, the 1,3-oxazinan-2-one scaffold is a proven platform for chiral auxiliary design [1]. Researchers may employ this compound to explore N-aryl substitution effects on auxiliary performance or as a starting point for developing enantiomerically enriched derivatives for stereoselective transformations [1].

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